molecular formula C12H16Cl3N3S B2482447 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride CAS No. 928026-32-8

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride

Cat. No.: B2482447
CAS No.: 928026-32-8
M. Wt: 340.69
InChI Key: AUVOFOIMQWJMEO-UHFFFAOYSA-N
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Description

6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride typically involves the formation of the benzothiazole ring followed by the introduction of the diazepane moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with chloroacetyl chloride can yield the benzothiazole core, which is then reacted with 1,4-diazepane under suitable conditions to form the final product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

  • 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole
  • 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]imidazole
  • 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole

Comparison: While these compounds share a similar core structure, the presence of different heteroatoms (oxygen, nitrogen, sulfur) in the ring system can significantly influence their chemical properties and biological activities. For instance, the benzothiazole derivative may exhibit different binding affinities and selectivities compared to its benzoxazole or benzimidazole counterparts. This uniqueness makes 6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole dihydrochloride a valuable compound for specific applications where its particular properties are advantageous .

Properties

IUPAC Name

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S.2ClH/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16;;/h2-3,8,14H,1,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVOFOIMQWJMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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